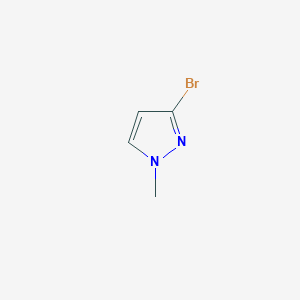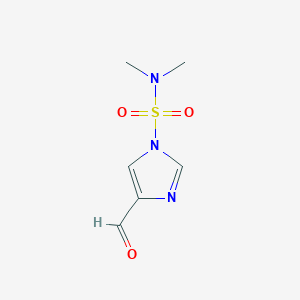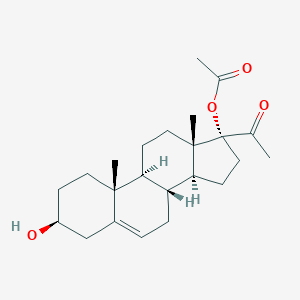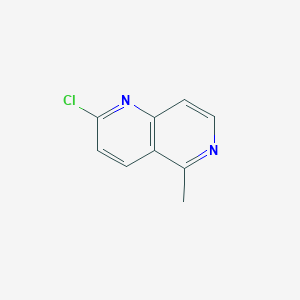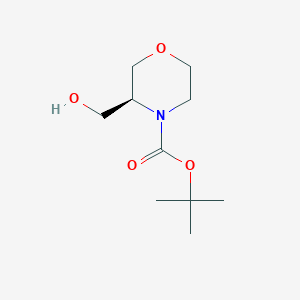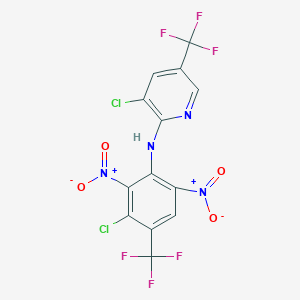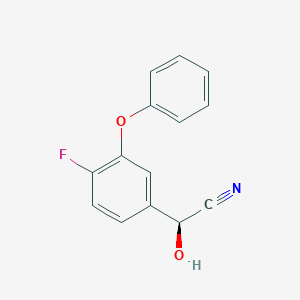![molecular formula C17H23NO2S B131849 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid CAS No. 155058-80-3](/img/structure/B131849.png)
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid, also known as MAPS, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. MAPS belongs to the class of phenethylamines and is structurally similar to MDMA (Ecstasy). MAPS has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds.
作用机制
The exact mechanism of action of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid is not fully understood, but it is believed to work by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use.
生化和生理效应
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has also been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it has a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use. One limitation is that there is limited research on the long-term effects of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid, and more research is needed to fully understand its potential therapeutic applications.
未来方向
There are a number of future directions for research on 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of various mental health disorders, including PTSD, anxiety, and depression. Another direction is to study the long-term effects of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid and its potential for abuse and dependence. Additionally, more research is needed to fully understand the mechanism of action of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid and its biochemical and physiological effects.
合成方法
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate to form 3,4-methylenedioxyamphetamine (MDA). MDA is then reacted with methylamine to form N-methyl-3,4-methylenedioxyamphetamine (MDMA), which is further reacted with 8-bromo-2-hydroxyoctane to form 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid.
科学研究应用
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use.
属性
CAS 编号 |
155058-80-3 |
|---|---|
产品名称 |
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid |
分子式 |
C17H23NO2S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H23NO2S/c1-18-13-7-8-14(18)10-12(9-13)11-16(17(19)20)21-15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,19,20) |
InChI 键 |
LFGIXRSSSRADHA-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
规范 SMILES |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
同义词 |
N-methyltropan-3-yl 2-(phenylthio)propionate NMT-3-PTP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



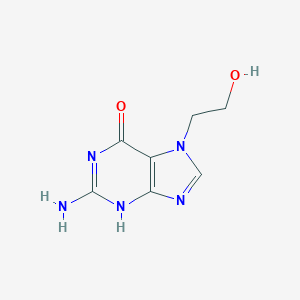
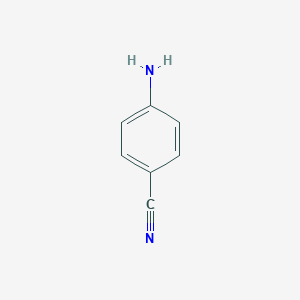
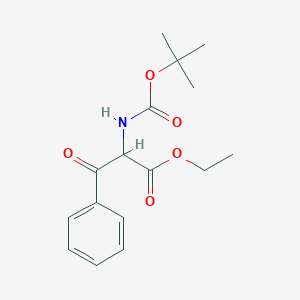
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
